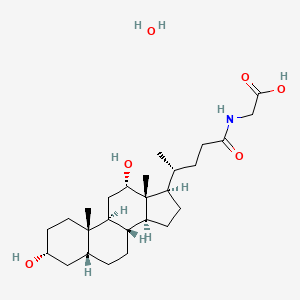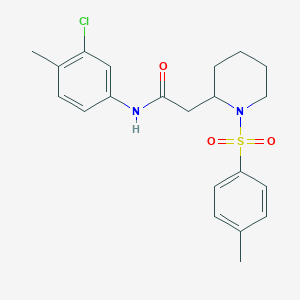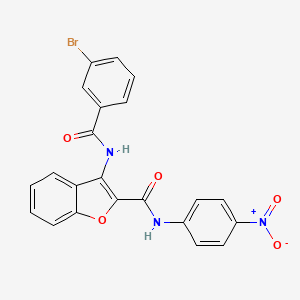
Glycodeoxycholic acid monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycodeoxycholic acid is a bile acid that has been shown to inhibit bacterial translocation . It is used as an adjuvant therapy in the treatment of primary sclerosing cholangitis and other inflammatory conditions of the liver, such as pancreatitis, and it has also been studied for its effects on iron homeostasis . It is a bile salt formed in the liver by conjugation of deoxycholate with glycine, usually as the sodium salt . It acts as a detergent to solubilize fats for absorption and is itself absorbed .
Synthesis Analysis
The biosynthesis of glycodeoxycholic acid is dependent on microbial metabolism, which may be inhibited by nonsteroidal anti-inflammatory drugs . This compound has been shown to inhibit cell signaling pathways and increase sodium ion uptake into cells through inhibition of sodium-potassium ATPase activity .Molecular Structure Analysis
Glycodeoxycholic acid has a molecular formula of C26H45NO6 . Its molecular weight is 467.64 .Chemical Reactions Analysis
Glycodeoxycholic acid (GDCA) is a glycine-conjugated form of the secondary bile acid deoxycholic acid . It induces a reversible, concentration-dependent reduction in myogenic tone in rats and decreases expression of the gene encoding the cytochrome P450 (CYP) isoform 7A1 (CYP7A1) in rabbits .Physical And Chemical Properties Analysis
Glycodeoxycholic acid has a molecular weight of 467.64 . It has an optical activity of [α]20/D +46±2°, c = 1% in ethanol .Aplicaciones Científicas De Investigación
C26H43NO5⋅H2O C_{26}H_{43}NO_{5} \cdot H_{2}O C26H43NO5⋅H2O
and a molecular weight of 467.64 g/mol . It has several applications in scientific research, which I will detail below in separate sections.Hepatocyte Apoptosis Induction
GDCA·H2O has been identified as an inducer of apoptosis in hepatocytes. This process is crucial for understanding liver diseases and can be used to study the mechanisms of liver injury and regeneration. The compound induces apoptosis by a mechanism associated with DNA cleavage by endonucleases .
Bile Acid Metabolism Studies
Researchers use GDCA·H2O to investigate bile acid metabolism. It serves as a tool to understand the role of bile acids in various physiological processes, including cholesterol homeostasis and lipid digestion .
Diabetes Research
GDCA·H2O levels have been associated with gestational diabetes mellitus (GDM). Reduced levels of GDCA·H2O are linked to negative clinical outcomes in GDM, making it a valuable biomarker for studying this condition .
Lipase Activity Modulation
GDCA·H2O affects the activity of human gastric lipase (HGL). It is used in research to explore how bile acids and other amphiphiles influence the activity of lipases, which are enzymes critical for lipid digestion .
Drug Formulation
In pharmaceutical research, GDCA·H2O is used to study drug formulations, especially those involving bile acids. Its properties can affect the solubility and absorption of drugs, which is vital for developing effective medication delivery systems .
Signaling Molecule Research
As a signaling molecule, GDCA·H2O is involved in the regulation of glucose and lipid metabolism. It is used to study the signaling pathways that control these metabolic processes .
Toxicology
GDCA·H2O is utilized in toxicological studies to understand the cytotoxic effects of bile acids. This research is important for developing treatments for conditions caused by bile acid dysregulation .
Analytical Chemistry
In analytical chemistry, GDCA·H2O serves as a standard for calibrating instruments and validating methods used in the quantification of bile acids in biological samples .
Mecanismo De Acción
Target of Action
Glycodeoxycholic acid monohydrate is a bile acid derived from deoxycholic acid and glycine . It primarily targets the 7-alpha-hydroxysteroid dehydrogenase , bile salt export pump , solute carrier organic anion transporter family member 1A2 , ileal sodium/bile acid cotransporter , and sodium/bile acid cotransporter . These targets play crucial roles in the absorption and transportation of bile acids.
Mode of Action
Glycodeoxycholic acid monohydrate acts as a detergent to solubilize fats for absorption and is itself absorbed . It interacts with its targets, facilitating the absorption and transportation of bile acids, which are essential for the digestion and absorption of dietary fats.
Biochemical Pathways
The primary biochemical pathway affected by glycodeoxycholic acid monohydrate is the bile acid biosynthesis pathway . This compound, being a bile acid, plays a vital role in the emulsification and absorption of dietary fats. It is formed in the liver by the conjugation of deoxycholate with glycine .
Pharmacokinetics
It is known that this compound acts as a detergent to solubilize fats for absorption and is itself absorbed
Result of Action
The primary result of the action of glycodeoxycholic acid monohydrate is the facilitation of fat absorption. By acting as a detergent, it solubilizes fats, aiding in their absorption in the digestive tract . Additionally, it has been reported to induce apoptosis in hepatocytes and may induce DNA cleavage .
Safety and Hazards
Glycodeoxycholic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5.H2O/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3;/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);1H2/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOTUJUSJVIXDW-YEUHZSMFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycodeoxycholic acid monohydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2926646.png)
![3,4,5-trimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2926647.png)
![(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B2926648.png)
![(E)-3-(4-benzylphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2926649.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2926650.png)

![N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2926653.png)
![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B2926656.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2926659.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2926660.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926665.png)

![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine](/img/structure/B2926668.png)